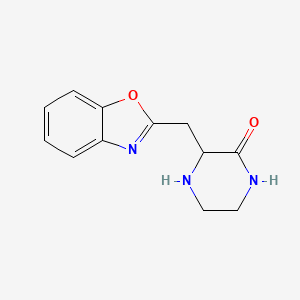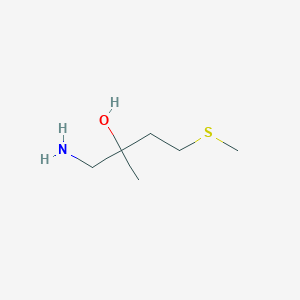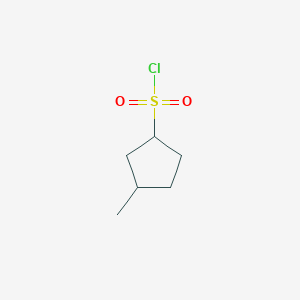
1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine” is a compound that contains a cyclopropyl group (a three-membered carbon ring), an ethylamine group (a two-carbon chain with an amine group), and a phenyl group (a six-membered carbon ring) that is substituted with bromine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring with bromine and fluorine substituents, a cyclopropyl ring, and an ethylamine group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine group, the bromine and fluorine substituents on the phenyl ring, and the cyclopropyl ring. The amine group could participate in reactions with acids, electrophiles, or other reagents that react with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the halogen substituents could impact its solubility, while the cyclopropyl ring could influence its stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine is involved in the synthesis of novel thiazole derivatives, showing regioselective synthesis methods. These derivatives are synthesized using polyvinyl pyridine as a catalyst, demonstrating efficient production with high yields and room temperature processing. The antimicrobial activity of these compounds was evaluated against various bacteria (Abbasi Shiran et al., 2015).
- The chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, has been studied. These functionalizations include catalytic amination conditions leading to bromide substitution products and the selective substitution of the fluorine group under specific conditions (Stroup et al., 2007).
Application in Organic Synthesis
- The compound has been used in the synthesis of benzimidazoles from o-Bromophenyl isocyanide and amines. This method provides moderate to good yields, indicating the versatility of this compound in organic synthesis (Lygin & Meijere, 2009).
- Another application is found in the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showcasing its utility in constructing complex molecular structures with high efficiency and yield (Aquino et al., 2015).
Role in Antimicrobial and Pharmaceutical Research
- The aforementioned thiazole derivatives, which include this compound in their synthesis, have displayed significant antimicrobial properties against a variety of bacterial strains, suggesting potential applications in developing new antimicrobial agents (Abbasi Shiran et al., 2015).
- Certain derivatives synthesized using this compound have shown enhanced antimicrobial activity compared to their parent drugs, indicating its potential in pharmaceutical research for creating more effective drug formulations (Leng et al., 2020).
Wirkmechanismus
Target of Action
A structurally similar compound, rineterkib, is known to inhibit extracellular signal-regulated kinase (erk) . ERK is a key component in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .
Mode of Action
If it acts similarly to Rineterkib, it may inhibit ERK, preventing the phosphorylation of downstream proteins and thus disrupting the MAPK/ERK signaling pathway .
Biochemical Pathways
If it acts like rineterkib, it would affect the mapk/erk pathway . This pathway is involved in many cellular processes, including growth, differentiation, and survival.
Result of Action
If it acts similarly to Rineterkib, it could potentially inhibit cell proliferation and promote cell differentiation and survival by disrupting the MAPK/ERK pathway .
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve investigating its biological activity, optimizing its structure for improved efficacy, and conducting preclinical and clinical trials .
Eigenschaften
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-2-cyclopropylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-9-4-8(5-10(13)6-9)11(14)3-7-1-2-7/h4-7,11H,1-3,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPSYBNVOWYHSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC(=CC(=C2)Br)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270355-54-8 |
Source


|
| Record name | 1-(3-bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)

![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)





![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)
![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)




